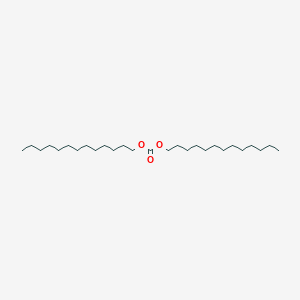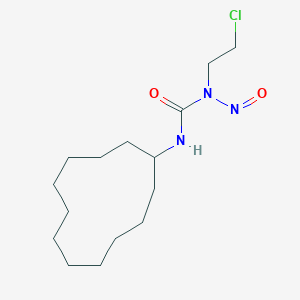
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea (CCNU) is a chemotherapy drug that belongs to the nitrosourea class of alkylating agents. It is used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. CCNU is a potent DNA-damaging agent that works by cross-linking DNA strands, leading to cell death.
Mécanisme D'action
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea works by cross-linking DNA strands, leading to the formation of interstrand and intrastrand cross-links. This process prevents DNA replication and transcription, leading to cell death. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is also known to induce DNA damage response pathways, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has several biochemical and physiological effects on cancer cells. It induces DNA damage and activates DNA damage response pathways, leading to cell cycle arrest and apoptosis. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea also inhibits the activity of DNA repair enzymes, leading to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has been shown to induce oxidative stress and inflammation, leading to further cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is a potent DNA-damaging agent that is widely used in cancer research. Its advantages include its ability to induce DNA damage and activate DNA damage response pathways, making it an effective tool to study cancer cell biology. However, its limitations include its toxicity and potential side effects, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea research. One direction is to investigate its potential in combination with other chemotherapy drugs to increase its efficacy. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanisms of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea-induced DNA damage and cell death, which could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is synthesized by reacting 1-(2-chloroethyl)-3-cyclododecene with nitrous acid. The reaction leads to the formation of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea, which is purified by recrystallization. The yield of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea synthesis is moderate, and the process requires careful handling of hazardous chemicals.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has been extensively studied for its anti-tumor activity. It has been shown to be effective in the treatment of various types of cancer, including glioblastoma multiforme, Hodgkin's lymphoma, and multiple myeloma. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is often used in combination with other chemotherapy drugs to increase its efficacy. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has also been used in preclinical studies to investigate its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis.
Propriétés
Numéro CAS |
13909-14-3 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea |
Formule moléculaire |
C15H28ClN3O2 |
Poids moléculaire |
317.85 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-cyclododecyl-1-nitrosourea |
InChI |
InChI=1S/C15H28ClN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
Clé InChI |
GTKDEBRRAOOCCY-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCCl)N=O |
SMILES canonique |
C1CCCCCC(CCCCC1)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
13909-14-3 |
Synonymes |
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



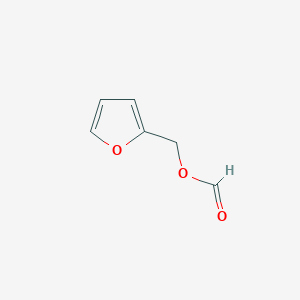
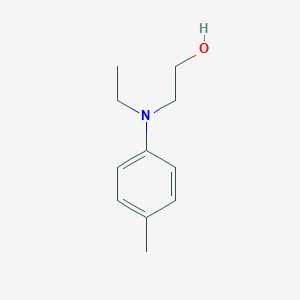
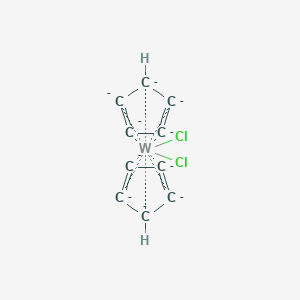
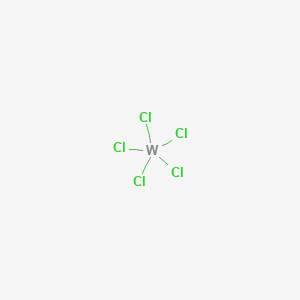
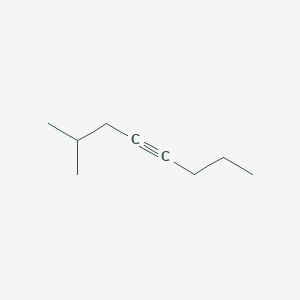
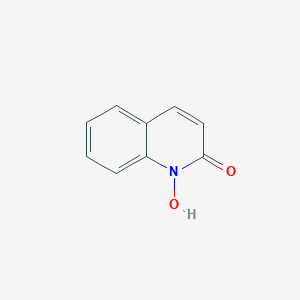
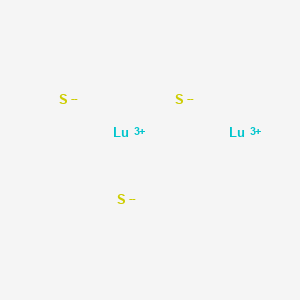
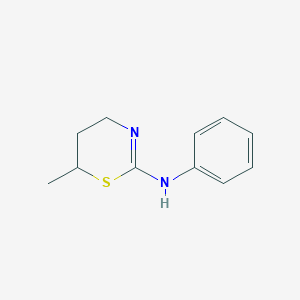
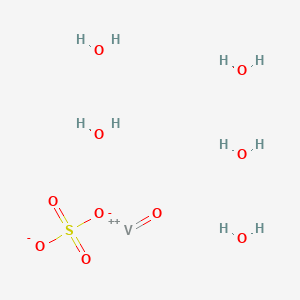
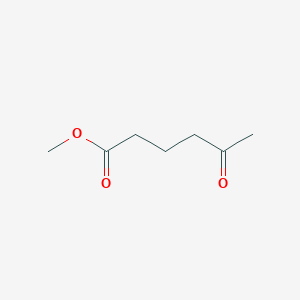
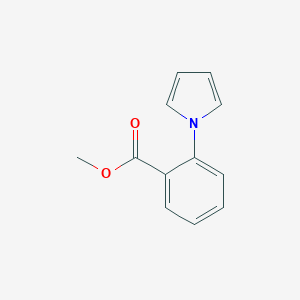

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
